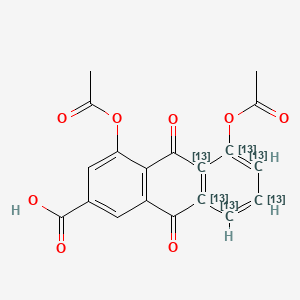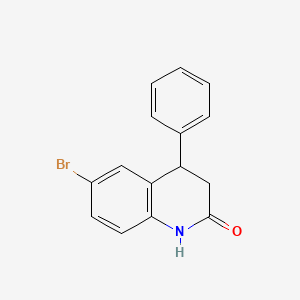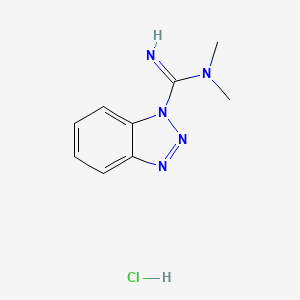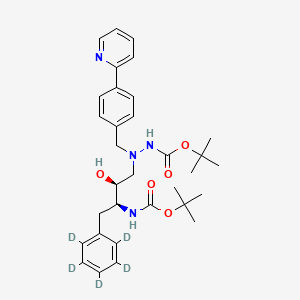
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 (DNL-BBAtz-d5) is a novel peptide-based drug that has recently been developed for use in laboratory experiments. This drug is a derivative of the protease inhibitor Atazanavir, and is designed for use in the synthesis of peptides and other molecules. DNL-BBAtz-d5 has been used in various research and laboratory experiments, and has been found to have a variety of advantages and limitations. In
Wissenschaftliche Forschungsanwendungen
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been used in various scientific research applications. It has been used in the synthesis of peptides, proteins, and other molecules. It has also been used in the study of protein-protein interactions, drug-target interactions, and other biochemical processes. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been used in the study of cellular and tissue physiology, as well as in the study of gene regulation.
Wirkmechanismus
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 acts as a protease inhibitor, meaning that it binds to proteases and prevents them from cleaving proteins. This allows researchers to study the effects of proteases on proteins and other molecules. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 can be used to study the effects of protease inhibitors on proteins and other molecules.
Biochemical and Physiological Effects
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the protease activity of various enzymes, including HIV-1 protease, HIV-2 protease, and the cysteine protease cathepsin B. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to inhibit the activity of various enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to have an anti-inflammatory effect, and has been found to inhibit the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is its high stability, which allows it to be used in a variety of experiments. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is relatively easy to synthesize, which makes it a suitable choice for laboratory experiments. On the other hand, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a number of limitations. One of the main limitations is that it is a relatively expensive compound, which can make it difficult to use in some experiments. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is relatively insoluble, which can make it difficult to use in some experiments.
Zukünftige Richtungen
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a variety of potential future directions. One potential direction is the development of more potent and selective inhibitors of proteases. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on proteins and other molecules. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on drug metabolism. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on cellular and tissue physiology, as well as gene regulation. Finally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to develop novel peptide-based drugs.
Synthesemethoden
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is synthesized through a solid-phase peptide synthesis (SPPS) method. The process begins with the deprotection of the N-terminal side-chain protected amino acids, followed by the coupling of the N-terminal protected amino acid to a solid support. The peptide is then elongated by the addition of the protected amino acids in the desired sequence. After the desired peptide is synthesized, the side-chain protecting groups are removed, and the peptide is cleaved from the support. Finally, the peptide is purified, and the final product is Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5.
Eigenschaften
IUPAC Name |
tert-butyl N-[[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)/t27-,28-/m0/s1/i7D,8D,9D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDBVSJLBOZDZ-ARPYXGNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O)NC(=O)OC(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
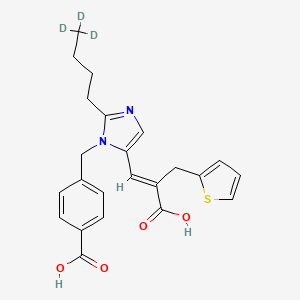
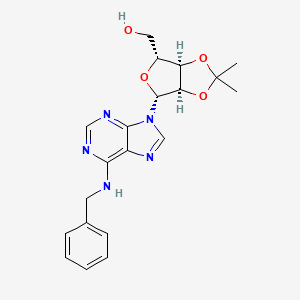
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

